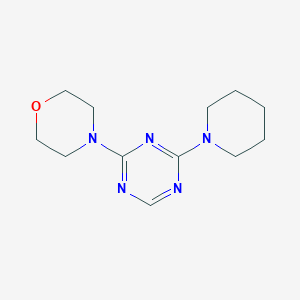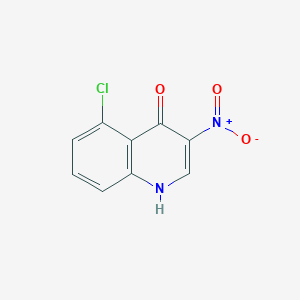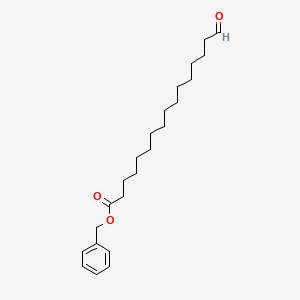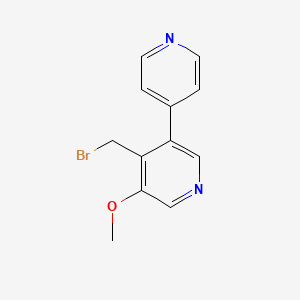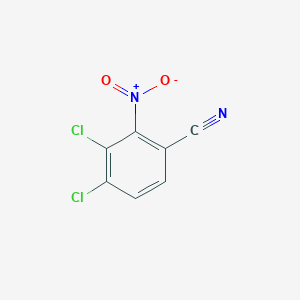
N-(2-Ethynylpyridin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Ethynylpyridin-3-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a pyridine ring substituted with an ethynyl group at the 2-position and an acetamide group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethynylpyridin-3-yl)acetamide typically involves the reaction of 2-ethynylpyridine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
N-(2-Ethynylpyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of N-(2-oxoethylpyridin-3-yl)acetamide.
Reduction: Formation of N-(2-ethynylpyridin-3-yl)ethylamine.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
科学的研究の応用
N-(2-Ethynylpyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of N-(2-Ethynylpyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues, while the acetamide group can form hydrogen bonds with amino acid residues in the active site of enzymes. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(2-Ethynylpyridin-2-yl)acetamide
- N-(2-Ethynylpyridin-4-yl)acetamide
- N-(2-Ethynylpyridin-3-yl)propionamide
Uniqueness
N-(2-Ethynylpyridin-3-yl)acetamide is unique due to the specific positioning of the ethynyl and acetamide groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its isomers and analogs. The presence of the ethynyl group at the 2-position allows for specific interactions with molecular targets that are not possible with other similar compounds.
特性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
N-(2-ethynylpyridin-3-yl)acetamide |
InChI |
InChI=1S/C9H8N2O/c1-3-8-9(11-7(2)12)5-4-6-10-8/h1,4-6H,2H3,(H,11,12) |
InChIキー |
PRZIGBYIDZWJAK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=C(N=CC=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


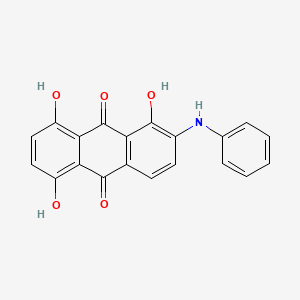


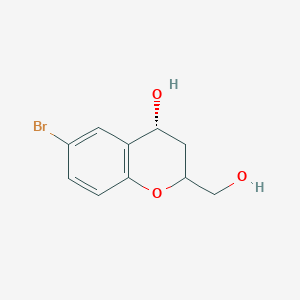
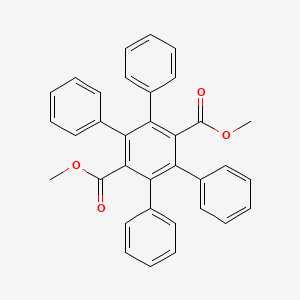
![4,5,7-Trifluorobenzo[d]thiazol-2-amine](/img/structure/B13134354.png)
